molecular formula C15H12N4OS B2920827 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone CAS No. 1351642-48-2

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone

Cat. No.: B2920827
CAS No.: 1351642-48-2
M. Wt: 296.35
InChI Key: XNIJVXWEHJMRTK-UHFFFAOYSA-N
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Description

2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone is a chemical hybrid featuring a pyridazine core linked to a pyrazole ring and a phenylethanone group. This structure combines privileged scaffolds recognized in medicinal chemistry for constructing bioactive molecules. The pyridazine ring is a known pharmacophore in compounds evaluated for vasorelaxant and potential antihypertensive activity . The integrated 1H-pyrazol-1-yl moiety is a versatile heterocycle frequently employed in developing molecules with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties . The thioether linkage and the phenylethanone functional group enhance the molecular diversity and potential interaction with biological targets, making this compound a valuable intermediate for researchers. It is primarily designed for use in pharmaceutical and agrochemical research as a key synthetic intermediate or building block. Scientists can utilize this compound to develop and screen new chemical entities, study structure-activity relationships (SAR), and create novel analogs for various discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-phenyl-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-13(12-5-2-1-3-6-12)11-21-15-8-7-14(17-18-15)19-10-4-9-16-19/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIJVXWEHJMRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone typically involves the reaction of a pyrazole derivative with a pyridazine derivative under specific conditions. One common method involves the reaction of 6-(1H-pyrazol-1-yl)pyridazine-3-thiol with 1-phenylethanone in the presence of a base such as potassium hydroxide (KOH) in an alcoholic solvent like ethanol . The reaction is usually carried out at a low temperature (0-5°C) to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways . For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other thioether-linked ketones and heterocyclic derivatives are analyzed below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Melting Point (°C) Bioactivity Key References
2-((4-Methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone (3b) 1,2,4-Triazole Pyridinyl, methyl, phenylethanone 203–205 Antimicrobial
2-[(4-Chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one (12) Propanone 4-Chlorophenylthio, 3,4-dimethoxyphenyl Not reported Antiparasitic (leishmaniasis)
(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b) Thienothiophene Bis-pyrazole, carbonyl groups >300 Not reported
2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone (Target) Pyridazine Pyrazole, phenylethanone Not reported Hypothesized antimicrobial Inferred

Key Findings:

Structural Diversity: The target compound’s pyridazine core distinguishes it from triazole (3b) or thienothiophene (7b)-based analogs. Unlike compound 7b, which has a bis-pyrazole motif, the target compound’s single pyrazole group may reduce steric hindrance, improving solubility .

Synthetic Pathways: Compound 3b was synthesized via sequential thiol substitutions, similar to the proposed route for the target compound . Compound 7b required a bis-enaminone intermediate and prolonged reflux, suggesting the target compound’s synthesis may be comparatively straightforward .

Bioactivity :

  • Compound 3b exhibited antimicrobial activity (MIC: 4–8 µg/mL against S. aureus), likely due to the thioether and triazole groups disrupting bacterial membranes . The target compound’s pyrazole and pyridazine moieties may enhance this effect via additional hydrogen-bonding interactions.
  • Compound 12 demonstrated antiparasitic activity, highlighting the role of electron-withdrawing substituents (e.g., chloro, methoxy) in bioactivity . The target compound’s phenyl group may instead prioritize hydrophobic interactions.

Physicochemical Properties :

  • High melting points (>300°C for 7b) correlate with extended aromatic systems and rigid structures, whereas the target compound’s pyridazine core may lower thermal stability .

Research Implications and Limitations

  • Crystallographic Analysis : Tools like SHELX and ORTEP-3 (used for analogous compounds in ) are critical for resolving the target compound’s conformation and intermolecular interactions.
  • Bioactivity Gaps : While antimicrobial activity is hypothesized for the target compound, experimental validation is absent in the provided evidence.
  • Synthetic Challenges : Thioether formation may require stringent anhydrous conditions to avoid oxidation to sulfones, as seen in related syntheses .

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a thioether linkage connecting a pyridazine ring and a pyrazole moiety to a phenylethanone group. This unique arrangement suggests diverse interactions with biological targets, potentially influencing various cellular pathways.

PropertyValue
Molecular FormulaC₁₃H₁₂N₆OS
Molecular Weight316.34 g/mol
CAS Number1351643-05-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the pyrazole and pyridazine rings allows for multiple interactions such as hydrogen bonding and π-π stacking, which can modulate the activity of target proteins.

Research indicates that compounds with similar structures have shown inhibitory effects on various kinases, including BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer progression . The thioether linkage also enhances the flexibility of the molecule, facilitating better binding to active sites of target proteins.

Antitumor Activity

Studies have demonstrated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have been shown to inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth .

Case Study:
A recent study evaluated a series of pyrazole derivatives for their effectiveness against various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .

Anti-inflammatory and Antibacterial Effects

In addition to antitumor properties, pyrazole derivatives have been reported to possess anti-inflammatory and antibacterial activities. For example, some compounds have demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses .

Research Findings:
A study focused on evaluating the anti-inflammatory potential of pyrazole derivatives found that several compounds significantly reduced inflammatory markers in vitro. These findings suggest that this compound may exhibit similar properties .

Summary of Research Findings

Activity TypeEffectivenessReference
AntitumorInhibitory effects on BRAF(V600E) and EGFR
Anti-inflammatoryReduced NO and TNF-α production
AntibacterialSignificant inhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone, and what analytical techniques are critical for confirming its structure?

  • Synthesis : A typical route involves nucleophilic substitution between α-bromoacetophenone and a thiol-containing heterocycle (e.g., 6-(1H-pyrazol-1-yl)pyridazine-3-thiol) under basic conditions (e.g., K₂CO₃ in refluxing butanone) .
  • Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity and substituent positions (e.g., δ 7.23–8.78 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 423 [M⁺]) validates molecular weight .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., C: 53.88% calc. vs. 53.81% obs.) .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are recommended for data refinement?

  • Procedure : Single-crystal X-ray diffraction resolves bond lengths, angles, and packing. For example, ORTEP diagrams (50% thermal ellipsoids) visualize molecular geometry .
  • Tools :

  • SHELX Suite : SHELXL refines small-molecule structures; SHELXS/SHELXD solves phases .
  • WinGX/ORTEP-3 : Generates publication-quality thermal ellipsoid plots .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound, based on structurally related derivatives?

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines to assess safety margins before further pharmacological studies.

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic data (e.g., NMR) and crystallographic results during structural elucidation?

  • Cross-Validation :

  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Use density functional theory (DFT) to calculate NMR chemical shifts and compare with experimental data .
    • High-Resolution Crystallography : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

Q. What strategies optimize the reaction conditions for synthesizing this compound to improve yield and purity?

  • Parameter Tuning :

  • Solvent : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiol group.
  • Catalyst : Screen bases (e.g., Cs₂CO₃ vs. K₂CO₃) to accelerate substitution .
  • Workup : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure product .

Q. What advanced crystallographic techniques are employed to resolve disorder or twinning in the crystal lattice of this compound?

  • Disorder Modeling : In SHELXL, split occupancy refinement for overlapping atoms .
  • Twinning Analysis : Use the TWIN/BASF commands in SHELXL for detwinning high-symmetry data .
  • Synchrotron Data : High-flux X-rays improve signal-to-noise ratios for weakly diffracting crystals .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound's derivatives to enhance antimicrobial efficacy?

  • Derivatization Strategies :

  • Modify pyrazole/pyridazine substituents (e.g., electron-withdrawing groups to boost membrane penetration) .
  • Introduce bioisosteres (e.g., replacing sulfur with selenium in the thioether linkage) .
    • Assay Design :
  • Test against drug-resistant strains (e.g., MRSA) to identify novel scaffolds .
  • Combine MIC data with molecular docking (e.g., AutoDock Vina) to map interactions with bacterial targets (e.g., dihydrofolate reductase) .

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